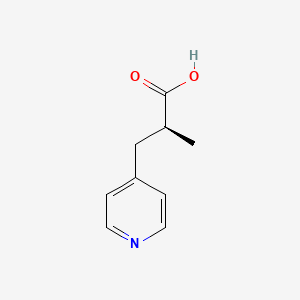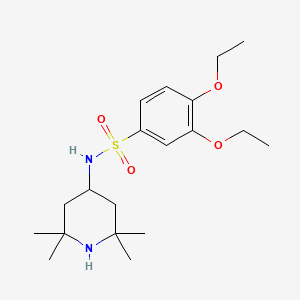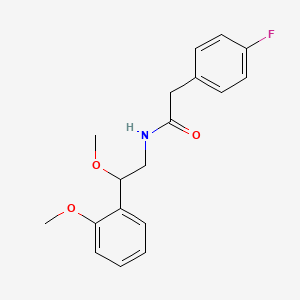
(2S)-2-Methyl-3-pyridin-4-ylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While there isn’t specific information available on the synthesis of “(2S)-2-Methyl-3-pyridin-4-ylpropanoic acid”, there are related studies on the synthesis of 2-methylpyridines . In one study, a series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .科学的研究の応用
Synthesis and Structural Insights
Synthesis and Crystal Structure Investigation : The synthesis of pyridine derivatives, such as Pyridine-2-(3′-mercaptopropanoic acid)-N-oxide, provides insights into their structural characteristics and potential applications in crystal engineering and materials science. The introduction of methylene groups and the orientation of carboxylic acid groups facilitate the formation of infinite antiparallel chains through strong hydrogen bonding interactions, highlighting the importance of molecular structure in designing materials with desired properties (Ramasubramanian et al., 2007).
Ligand Synthesis and Coordination Chemistry : The synthesis of 2,6-bis(pyrazolyl)pyridines and related ligands demonstrates their versatility as terpyridine analogues in coordination chemistry. These compounds have found applications in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties, showcasing the utility of pyridine derivatives in developing advanced materials for sensing and catalysis (Halcrow, 2005).
Applications in Material Science and Sensing
Protective Group for Carboxylic Acids : The use of 2-(pyridin-2-yl)ethanol as a protecting group for methacrylic acid illustrates its potential in polymer chemistry. This approach allows for the selective removal of the protecting group, either chemically or thermally, to yield polymers with methacrylic acid segments. This technique highlights the application of pyridine derivatives in the synthesis of functional polymers with potential uses in various industrial and biomedical fields (Elladiou & Patrickios, 2012).
Extraction and Separation Processes : The study of pyridine-3-carboxylic acid extraction using 1-dioctylphosphoryloctane (TOPO) with different diluents contributes to the field of separation science. Understanding the effects of extractant composition and initial acid concentration on extraction efficiency can inform the design of more effective separation processes for industrial applications, particularly in the pharmaceutical and biochemical industries (Kumar & Babu, 2009).
Advanced Materials and Catalysis
Polymer Chemistry and Functional Materials : The synthesis of novel organosoluble poly(pyridine-imide) with pendent pyrene groups showcases the potential of pyridine derivatives in creating advanced materials with desirable thermal, optical, and electrochemical properties. Such materials can be used in a wide range of applications, from electronics to biomedical devices, demonstrating the versatility and importance of pyridine derivatives in material science (Liaw, Wang, & Chang, 2007).
Catalysis and Synthetic Chemistry : The development of catalytic methods for the methylation of pyridines using temporary dearomatisation highlights the role of pyridine derivatives in synthetic chemistry. This approach, leveraging hydrogen borrowing and the use of simple feedstock chemicals, opens new avenues for the functionalization of aromatic compounds, with potential applications in pharmaceutical synthesis and organic chemistry (Grozavu et al., 2020).
特性
IUPAC Name |
(2S)-2-methyl-3-pyridin-4-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(9(11)12)6-8-2-4-10-5-3-8/h2-5,7H,6H2,1H3,(H,11,12)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGULNNXYUJYOSY-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=NC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC=NC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Methyl-3-pyridin-4-ylpropanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2895070.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2895071.png)
![4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one](/img/structure/B2895073.png)





![(1R,5S)-3-methoxy-N-(m-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2895081.png)
![2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-5-carboxylic acid](/img/structure/B2895084.png)
![N-[3-(hydrazinecarbonyl)propyl]-2,2-dimethylpropanamide](/img/structure/B2895087.png)
![3-methyl-N-(phenethylcarbamothioyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2895089.png)

![2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2895092.png)